2-(4-Chlorophenethyl)pyrrolidine hydrochloride
Description
2-(4-Chlorophenethyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenethyl group (a phenethyl chain with a para-chloro substituent) and a hydrochloride counterion. Its synthesis likely involves alkylation or reductive amination strategies, common in pyrrolidine derivatives .
Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12;/h3-4,6-7,12,14H,1-2,5,8-9H2;1H |
InChI Key |
MAYSXCYPVGNXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenethyl)pyrrolidine hydrochloride typically involves the reaction of 4-chlorophenethylamine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4-Chlorophenethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 4-chloro substituent in 2-(4-chlorophenethyl)pyrrolidine hydrochloride may confer distinct electronic and steric effects compared to the 3-chloro isomer (e.g., 2-(3-chlorophenyl)pyrrolidine hydrochloride). Para-substitution often enhances metabolic stability and receptor affinity in aryl-containing drugs .
- Backbone Modifications: Compounds like 4’-methyl-α-PHP () replace the phenethyl group with a hexanophenone chain, drastically altering pharmacokinetics (e.g., increased half-life) and psychostimulant potency .
- Functional Group Variations : The carboxamide group in N-(4-chlorophenyl)pyrrolidine-1-carboxamide () introduces hydrogen-bonding capacity, influencing crystallinity and solubility compared to the hydrochloride salt form of the target compound .
Physicochemical Properties
- Melting Points: Limited data are available for the target compound, but analogues like Pyrrolidine, 1-[2-(3-methylbutoxy)-2-phenylethyl]-, hydrochloride (CAS 24622-52-4) exhibit melting points >150°C, suggesting similar thermal stability for chlorinated derivatives .
- Solubility : Hydrochloride salts generally improve aqueous solubility. The dichlorophenyl derivative () likely has lower water solubility due to increased hydrophobicity from dual chloro substituents .
Biological Activity
2-(4-Chlorophenethyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article reviews the biological activity of this compound, focusing on its anticonvulsant, analgesic, and possible antimicrobial properties based on recent research findings.
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. For instance, related compounds were evaluated using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. The effective doses (ED50) for these compounds suggest a promising profile for managing seizures:
| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - 6 Hz |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Valproic Acid) | 68.30 | 28.20 |
The studies indicate that compounds with a chlorophenyl substituent can enhance anticonvulsant activity by modulating ion channels, particularly calcium channels (Cav1.2), which are crucial in neuronal excitability and seizure propagation .
Analgesic Properties
In addition to anticonvulsant effects, this compound has been investigated for its analgesic properties. The compound has shown efficacy in various pain models, including:
- Formalin Test : Evaluates tonic pain response.
- Capsaicin-Induced Pain Model : Assesses acute pain sensitivity.
- Neuropathic Pain Model : Utilizes oxaliplatin-induced neuropathy in mice.
These studies reveal that the compound not only reduces seizure activity but also alleviates pain, suggesting a dual role in therapeutic applications .
The proposed mechanism of action for the biological effects of this compound involves:
- Calcium Channel Antagonism : Inhibition of L-type calcium channels (Cav1.2), which plays a significant role in neurotransmitter release and neuronal excitability.
- GABA-A Receptor Modulation : Potential interaction with GABAergic pathways enhancing inhibitory neurotransmission.
- Potassium Channel Interaction : Minimal effects on hERG channels at therapeutic concentrations, suggesting a lower risk of cardiotoxicity .
Metabolic Stability and Toxicity
Research into the pharmacokinetics of related pyrrolidine derivatives shows that they possess favorable metabolic stability with minimal hepatotoxicity. For instance, one study identified that less than 4% of certain derivatives underwent significant metabolic transformation in human liver microsomes . This is crucial for developing compounds with better safety profiles for clinical use.
Case Studies
Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:
- Anticonvulsant Efficacy : A study demonstrated that a related pyrrolidine derivative outperformed valproic acid in both MES and PTZ models, indicating superior anticonvulsant potential.
- Pain Management : In animal models, compounds similar to this compound showed significant reductions in pain scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
